molecular formula C21H17N5O3S2 B2366903 N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-51-6

N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2366903
CAS RN: 892733-51-6
M. Wt: 451.52
InChI Key: YLNKKGWOTBDHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which have been synthesized and evaluated for their biological activities. Specifically, these compounds have been prepared to explore their binding affinity and inhibitory effects on serotonin 5-HT6 receptors. The study identified compounds with potent activity in functional assays and high affinity in radioligand binding assays, underscoring their selectivity as 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Antimicrobial and Antitumor Applications

Further research into related thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones has shown that these compounds exhibit antibacterial activity against Gram-positive strains, with certain derivatives demonstrating potent inhibitory activities surpassing that of the reference drug Linezolid (Sanad et al., 2021).

Another study on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed significant anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This suggests potential applications in developing new antitumor agents (Hafez & El-Gazzar, 2017).

Aurora-A Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines have also been synthesized and evaluated as Aurora-A kinase inhibitors, showing cytotoxic activity against colon tumor cell lines. This highlights their potential in cancer treatment strategies (Shaaban et al., 2011).

Enzyme-Linked Immunosorbent Assay Development

Moreover, research has been conducted on developing enzyme-linked immunosorbent assays (ELISA) for detecting related compounds in environmental samples, demonstrating the versatility of these chemical structures in analytical applications (Parnell & Hall, 1998).

properties

IUPAC Name

N-(2-methoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-7-9-14(10-8-13)31(27,28)21-20-23-19(22-15-5-3-4-6-17(15)29-2)18-16(11-12-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKKGWOTBDHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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